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Compound of Interest

Compound Name: 2-Phenyl-3,6-dimethylmorpholine

Cat. No.: B1438228 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Topic: Receptor Binding Affinity Studies of Phenylmorpholine Analogs, with a focus on

Methylphenmetrazine (MPM) Isomers and 3-Fluorophenmetrazine (3-FPM).

Disclaimer: Direct quantitative receptor binding affinity data for a compound specifically

abbreviated as "3,6-DMPM" (presumably 3,6-dimethyl-2-phenylmorpholine) is not readily

available in the current scientific literature. Anecdotal reports suggest 2-phenyl-3,6-
dimethylmorpholine has stimulant and anorectic effects and may act as a serotonin reuptake

inhibitor, though some reports indicate it is largely inactive[1]. This document provides detailed

application notes and protocols based on the robust data available for structurally related and

pharmacologically active analogs: the positional isomers of methylphenmetrazine (2-MPM, 3-

MPM, and 4-MPM) and 3-fluorophenmetrazine (3-FPM). These compounds serve as

exemplary models for studying the receptor binding affinity of the phenylmorpholine class of

substances.

Introduction
The phenylmorpholine scaffold, exemplified by compounds like phenmetrazine, is a significant

pharmacophore in the development of stimulant and anorectic drugs. These compounds

primarily exert their effects by interacting with monoamine transporters, which are responsible

for the reuptake of key neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin

(5-HT)—from the synaptic cleft. The affinity and activity of a ligand at the dopamine transporter

(DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are critical
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determinants of its pharmacological profile. This document outlines the methodologies for

assessing the receptor binding affinity of phenylmorpholine analogs, using data from

methylphenmetrazine isomers and 3-fluorophenmetrazine as case studies.

Quantitative Data Summary
The following table summarizes the in vitro binding affinities of selected phenylmorpholine

analogs for the dopamine, norepinephrine, and serotonin transporters. The data is presented

as IC50 values, which represent the concentration of the drug that inhibits 50% of the specific

binding or uptake of a radiolabeled ligand.

Compound DAT IC50 (μM) NET IC50 (μM)
SERT IC50
(μM)

Reference

Phenmetrazine

(PM)

Value not

specified

Value not

specified

Value not

specified
[1]

2-MPM 6.74
Value not

specified

Value not

specified
[1]

3-MPM >10
Value not

specified
>10 [1]

4-MPM 1.93
Value not

specified

Value not

specified
[1]

3-FPM < 2.5 < 2.5 > 80 [2][3]

Note: Specific IC50 values for NET and SERT for the MPM isomers were not detailed in the

provided search results, although the compounds were tested at these transporters.

Phenmetrazine and its 2- and 4-methyl analogs were efficacious uptake blockers at all three

transporters in the low µM range, while 3-MPM was substantially weaker at DAT and SERT[1].

Additionally, 3-FPM has been characterized as a norepinephrine-dopamine releasing agent

with the following EC50 values[2][4]:

Norepinephrine Release EC50: 30 nM

Dopamine Release EC50: 43 nM
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Serotonin Release EC50: 2558 nM

Experimental Protocols
In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol describes a method to determine the potency of test compounds to inhibit the

uptake of radiolabeled neurotransmitters into rat brain synaptosomes or HEK293 cells

expressing the human transporters.

Objective: To determine the IC50 values of test compounds at DAT, NET, and SERT.

Materials:

Rat brain tissue (striatum for DAT, hippocampus for NET and SERT) or HEK293 cells stably

expressing hDAT, hNET, or hSERT.

Radioligands: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

Test compounds (e.g., MPM isomers, 3-FPM).

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

Scintillation fluid and vials.

Liquid scintillation counter.

Microplate harvester.

Procedure:

Synaptosome/Cell Preparation:

For synaptosomes, homogenize the specific brain region in ice-cold sucrose buffer and

centrifuge to pellet the synaptosomes. Resuspend in assay buffer.

For cell lines, culture HEK293 cells expressing the transporter of interest and harvest

them.
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Assay Setup:

In a 96-well plate, add assay buffer, the appropriate radioligand (e.g., 5 nM [³H]dopamine

for DAT assays), and varying concentrations of the test compound.

Include control wells for total uptake (no inhibitor) and non-specific uptake (in the presence

of a high concentration of a known inhibitor, e.g., cocaine).

Incubation:

Pre-incubate the plates at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-

10 minutes).

Initiate the uptake reaction by adding the synaptosome or cell preparation to each well.

Incubate for a defined period (e.g., 10-20 minutes) to allow for neurotransmitter uptake.

Termination and Harvesting:

Terminate the reaction by rapid filtration through a glass fiber filter mat using a microplate

harvester. This separates the cells/synaptosomes containing the internalized radioligand

from the assay medium.

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound

radioligand.

Quantification:

Place the filter discs into scintillation vials, add scintillation fluid, and allow to equilibrate.

Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

Plot the percentage of specific uptake against the logarithm of the test compound

concentration.
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Fit the data to a sigmoidal dose-response curve using non-linear regression to determine

the IC50 value.

Visualizations
Monoamine Transporter Signaling Pathway
The following diagram illustrates the general mechanism of action of phenylmorpholine analogs

at monoamine transporters.
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Caption: Mechanism of action of phenylmorpholine analogs at monoamine transporters.

Experimental Workflow for In Vitro Uptake Inhibition
Assay
This diagram outlines the key steps in the experimental protocol for determining monoamine

transporter inhibition.
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Caption: Workflow for the monoamine transporter uptake inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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